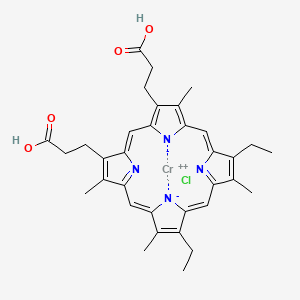![molecular formula C11H17ClN2O2S B13153238 Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- CAS No. 181481-39-0](/img/structure/B13153238.png)
Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The presence of the chloro group and the sulfonamide moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-(ethyl(methyl)amino)ethyl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide moiety can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing enzyme inhibitors, particularly carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain cancers.
Biological Studies: Employed in studying enzyme kinetics and mechanisms due to its inhibitory properties.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition disrupts the balance of bicarbonate and protons, affecting various physiological processes such as pH regulation and fluid secretion .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-(dimethylamino)ethyl)benzenesulfonamide
- 4-Chloro-N-(2-(ethylamino)ethyl)benzenesulfonamide
- 4-Chloro-N-(2-(methylamino)ethyl)benzenesulfonamide
Uniqueness
4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide is unique due to the presence of both ethyl and methyl groups on the aminoethyl chain, which can influence its binding affinity and selectivity towards specific enzymes. This structural variation can lead to differences in biological activity and therapeutic potential compared to its analogs .
Properties
CAS No. |
181481-39-0 |
|---|---|
Molecular Formula |
C11H17ClN2O2S |
Molecular Weight |
276.78 g/mol |
IUPAC Name |
4-chloro-N-[2-[ethyl(methyl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H17ClN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
SJAMFXXNXPZYKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


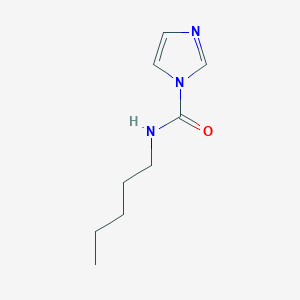
![(3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13153164.png)

![[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B13153172.png)

![1-Piperidinyloxy, 4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B13153181.png)
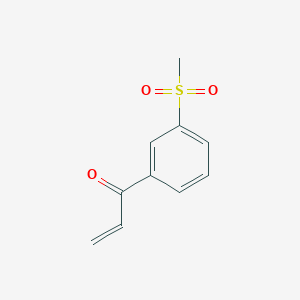
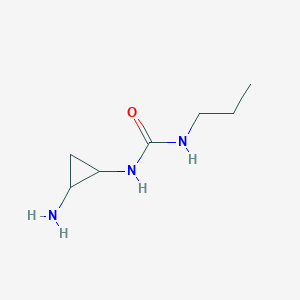
![N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide](/img/structure/B13153210.png)

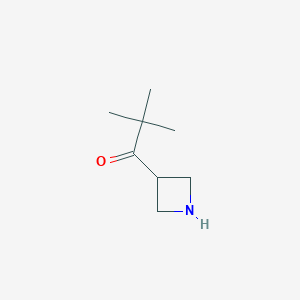
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)
